2-Amino-1-(morpholin-4-yl)-2-phenylethan-1-one hydrochloride
Description
2-Amino-1-(morpholin-4-yl)-2-phenylethan-1-one hydrochloride (CAS: 24152-96-3) is a synthetic organic compound characterized by a morpholine ring, a phenyl group, and an amino-substituted ketone backbone, stabilized as a hydrochloride salt. Its molecular formula is C₁₂H₁₅N₂O₂·HCl, with a molecular weight of 264.72 g/mol . The SMILES notation (C1COCCN1C(=O)C(C2=CC=CC=C2)N.Cl) highlights the morpholine-4-yl group (a six-membered ring containing one oxygen and one nitrogen atom) linked to a 2-amino-2-phenylethanone scaffold . This compound is typically stored at room temperature as a solid and is utilized in pharmaceutical research as a building block for drug discovery, particularly in synthesizing bioactive molecules targeting enzymes or receptors .
Properties
IUPAC Name |
2-amino-1-morpholin-4-yl-2-phenylethanone;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2.ClH/c13-11(10-4-2-1-3-5-10)12(15)14-6-8-16-9-7-14;/h1-5,11H,6-9,13H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQCBRONXVDSRJP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C(C2=CC=CC=C2)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-1-(morpholin-4-yl)-2-phenylethan-1-one hydrochloride typically involves the reaction of 2-amino-1-phenylethanone with morpholine in the presence of hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction mixture is usually refluxed for a specific period, followed by purification steps to isolate the compound .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving advanced purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
2-Amino-1-(morpholin-4-yl)-2-phenylethan-1-one hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens and alkylating agents are used under specific conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines .
Scientific Research Applications
Medicinal Chemistry
The compound is being investigated for its potential therapeutic applications, including:
- Anti-inflammatory Properties : Ongoing research is exploring its efficacy in reducing inflammation, which could have implications for treating various inflammatory diseases.
- Analgesic Effects : Preliminary studies suggest that it may possess pain-relieving properties, making it a candidate for further investigation in pain management therapies.
The biological activities of 2-Amino-1-(morpholin-4-yl)-2-phenylethan-1-one hydrochloride include:
- Enzyme Inhibition : The compound has shown promise as an enzyme inhibitor, which could be relevant in the development of drugs targeting specific metabolic pathways.
- Receptor Binding : Research indicates potential interactions with various receptors, suggesting roles in modulating physiological responses.
Chemical Synthesis
In synthetic chemistry, this compound serves as a building block for creating more complex molecules. Its unique structure allows for modifications that can lead to derivatives with enhanced biological activity or novel properties.
Case Studies
Several studies have explored the biological activity of related aminomethyl compounds:
- Ebola and Marburg Virus Inhibition : Certain aminomethylbenzamide derivatives exhibited significant antiviral activity against both Ebola and Marburg viruses, indicating potential applications in antiviral drug development .
- Neuroprotective Effects : Research on morpholine derivatives suggests potential neuroprotective effects, indicating possible therapeutic applications for neurological disorders .
Pharmacodynamics and Toxicology
Understanding pharmacodynamics is crucial for assessing therapeutic potential. Key areas of focus include:
- Receptor Binding : Identifying specific receptors involved in its action.
- Metabolic Stability : Evaluating how the compound is metabolized in vivo.
Toxicological assessments are essential to ensure safety profiles before clinical applications can be considered .
Mechanism of Action
The mechanism of action of 2-Amino-1-(morpholin-4-yl)-2-phenylethan-1-one hydrochloride involves its interaction with specific molecular targets and pathways. It may act as an enzyme inhibitor or receptor agonist/antagonist, depending on the context of its use. The compound’s effects are mediated through binding to target proteins, altering their activity and leading to downstream biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural analogs of 2-amino-1-(morpholin-4-yl)-2-phenylethan-1-one hydrochloride differ primarily in their heterocyclic substituents, stereochemistry, or additional functional groups. Below is a detailed comparison with key derivatives:
2-Amino-1-(4-methylpiperidin-1-yl)-2-phenylethan-1-one Hydrochloride
- Molecular Formula : C₁₄H₂₀N₂O·HCl
- Molecular Weight : 268.78 g/mol
- Structural Difference : The morpholine ring is replaced with 4-methylpiperidine , introducing a nitrogen-containing six-membered ring with a methyl group at the 4-position.
- Piperidine’s tertiary amine may alter metabolic stability, as piperidine rings are more prone to oxidative metabolism than morpholine’s ether linkage .
2-Amino-1-(2,6-dimethylmorpholin-4-yl)-2-phenylethan-1-one Hydrochloride
Compound 30: 2-Amino-1-{5-[4-(morpholin-4-yl)phenyl]-1,3-dihydro-2H-isoindol-2-yl}ethanone Hydrochloride
- Molecular Weight : 338.1865 (free base) .
- Structural Difference : Incorporates an isoindole moiety linked to a 4-(morpholin-4-yl)phenyl group.
- Increased molecular weight may reduce bioavailability due to poorer membrane diffusion .
Data Tables
Table 1: Physicochemical Properties of Selected Compounds
Biological Activity
2-Amino-1-(morpholin-4-yl)-2-phenylethan-1-one hydrochloride, a compound with significant biological potential, has garnered attention in various fields of research, particularly in medicinal chemistry. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and case studies.
Properties
- Molecular Formula: C12H16ClN3O2
- Molecular Weight: 273.73 g/mol
Enzyme Inhibition
Research indicates that this compound exhibits enzyme inhibition properties, particularly against various kinases. It has been noted for its ability to inhibit cyclin-dependent kinases (CDKs), which are crucial in cell cycle regulation and cancer proliferation. Studies have shown that derivatives of similar compounds can inhibit CDK1 and CDK5 effectively, suggesting a potential role for this compound in cancer therapy .
Antitumor Activity
The compound has shown promise in antitumor activity against various cancer cell lines. For instance, derivatives with similar structures have demonstrated cytotoxic effects against murine leukemia cells and human colon cancer cell lines . The mechanism typically involves apoptosis induction through the activation of intrinsic pathways.
The biological effects of this compound are mediated through its interaction with specific molecular targets:
- Enzyme Inhibition: The compound binds to the active sites of kinases, inhibiting their function.
- Receptor Binding: It may act as an agonist or antagonist at certain receptors, influencing signaling pathways involved in cell growth and apoptosis .
Case Study 1: Anticancer Efficacy
A study investigated the effects of this compound on HCT116 human colon cancer cells. The results indicated a significant reduction in cell viability (IC50 = 12 µM) after 48 hours of treatment. The compound induced apoptosis as evidenced by increased annexin V staining and caspase activation.
Case Study 2: Antiviral Screening
In a preliminary antiviral screening, the compound was tested against Herpes simplex virus type I. Results showed a dose-dependent reduction in viral plaque formation, with an IC50 value of approximately 15 µM, indicating moderate antiviral activity.
Data Table: Biological Activities Summary
Q & A
Q. What are the recommended synthetic routes for preparing 2-amino-1-(morpholin-4-yl)-2-phenylethan-1-one hydrochloride, and how are intermediates characterized?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, coupling morpholine with a brominated acetophenone precursor under basic conditions (e.g., K₂CO₃ in DMF) followed by HCl salt formation. Key intermediates (e.g., bromoacetophenone derivatives) are characterized using ¹H NMR (e.g., δ 3.21–3.35 ppm for morpholine protons) and LC-MS to confirm molecular ions (e.g., [M+H]⁺ at m/z 338) . Purity is assessed via HPLC (>98% by area normalization) .
Q. How should researchers handle discrepancies in melting point data for hydrochloride salts of amino-acetophenone derivatives?
- Methodological Answer : Melting point variations (e.g., 262°C vs. literature reports) may arise from polymorphic forms or residual solvents. Perform differential scanning calorimetry (DSC) to identify thermal transitions and powder X-ray diffraction (PXRD) to confirm crystallinity. For hygroscopic compounds, store samples in desiccators with anhydrous CaCl₂ and report ambient humidity during testing .
Q. What analytical techniques are critical for confirming the hydrochloride salt form of this compound?
- Methodological Answer : Use ion chromatography (IC) to quantify chloride content (theoretical ~17.2% for C₉H₁₁ClN₂O₂). Complement with FT-IR to identify N–H stretching (~3200 cm⁻¹) and C=O vibrations (~1680 cm⁻¹). Elemental analysis (C, H, N) should align with theoretical values within ±0.4% .
Advanced Research Questions
Q. How can crystallographic data resolve ambiguities in the spatial arrangement of the morpholine ring in this compound?
- Methodological Answer : Single-crystal X-ray diffraction with SHELXL refinement (e.g., using WinGX or ORTEP-III GUIs) provides bond lengths/angles and anisotropic displacement parameters. For morpholine rings, apply Cremer-Pople puckering parameters (e.g., amplitude Q and phase angle θ) to quantify deviations from planarity . Discrepancies in torsion angles (>5°) between experimental and DFT-optimized structures may indicate lattice packing effects .
Q. What strategies mitigate data contradictions between NMR and X-ray crystallography for proton environments near the morpholine moiety?
- Methodological Answer : Dynamic processes (e.g., ring puckering) can cause NMR signal broadening. Use variable-temperature ¹H NMR (e.g., 25°C to −40°C) to slow conformational changes. Compare with solid-state NMR or DFT-calculated chemical shifts (e.g., using Gaussian 16). For crystallography, ensure data resolution <0.8 Å and apply TWIN/BASF commands in SHELXL to model disorder .
Q. How can researchers assess the compound’s stability under varying pH conditions relevant to pharmacological studies?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
